2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,4-dichlorophenyl group at position 5, a phenyl group at position 4, and a thioacetic acid moiety at position 2. The 2,4-dichlorophenyl group enhances lipophilicity and may improve target binding, while the phenyl and thioacetic acid groups contribute to stability and reactivity .
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-12(13(18)8-10)15-19-20-16(24-9-14(22)23)21(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPRWFXMVMVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323975 | |
| Record name | 2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
158773-87-6 | |
| Record name | 2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS Number: 158773-87-6) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 380.25 g/mol. It features a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| 2-{[5-(2,4-dichlorophenyl)... | 3.91 mg/L | Gram-positive bacteria |
| Cefuroxime | 4.0 mg/L | Gram-positive bacteria |
| Oxacillin | 5.0 mg/L | Gram-positive bacteria |
The above table illustrates that the compound demonstrates comparable antibacterial efficacy against certain reference strains when compared to standard antibiotics like cefuroxime and oxacillin .
The biological activity of this compound may be attributed to its interaction with bacterial cell membranes or specific metabolic pathways. The presence of the triazole moiety is significant as it can interfere with the synthesis of nucleic acids in bacteria, leading to their death .
Cytotoxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In cytotoxicity studies involving human embryonic kidney cells (HEK-293), certain derivatives exhibited non-toxic profiles at concentrations significantly higher than their MIC values .
Table 2: Cytotoxicity Profile
| Compound | Toxicity Level (mg/L) | Remarks |
|---|---|---|
| 2-{[5-(2,4-dichlorophenyl)... | >30.82 | Non-toxic |
| Control (DMSO) | <5 | Toxic |
This data suggests that while the compound has potent antibacterial activity, it also maintains a favorable safety margin .
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis and evaluation of various triazole derivatives, including those related to our compound of interest. The findings indicated that structural modifications could enhance antibacterial potency while minimizing toxicity .
Notable Research Findings
- Synthesis : The synthesis involved a multi-step reaction starting from chlorophenylthiosemicarbazides and various phenolic compounds.
- Activity Evaluation : The synthesized compounds were tested against reference strains such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of both potency and selectivity.
- Structure-Activity Relationship : Analysis suggested that substitutions on the triazole ring significantly affected biological activity; specifically, electron-withdrawing groups enhanced antimicrobial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains:
- Case Study : In a study published in Pharmaceutical Biology, the compound showed promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations comparable to standard antibiotics like cefuroxime .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 mg/L |
| Escherichia coli | 7.81 mg/L |
| Bacillus subtilis | 3.91 mg/L |
Antifungal Properties
The compound's triazole structure is particularly effective against fungi. Studies indicate that derivatives of triazoles can inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
- Case Study : A derivative of this compound was evaluated for its antifungal activity against Candida albicans, showing significant inhibition at low concentrations .
Agricultural Applications
The compound has potential uses in agriculture as a fungicide and bactericide. Research indicates that it can enhance crop resistance to diseases caused by fungal pathogens.
- Case Study : Field trials demonstrated that plants treated with formulations containing this compound exhibited improved health and yield compared to untreated controls, particularly in crops susceptible to fungal infections .
Anti-inflammatory Effects
Emerging evidence suggests that compounds with similar structures may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:
Key Observations
Antimicrobial vs. Anticancer Activity: Compounds with furan-2-yl (B) or decylthio (unlisted in table, see ) substituents exhibit strong antifungal and antimicrobial activity.
Synthetic Flexibility :
- S-Alkylation is a common method for introducing thioacetic acid moieties (e.g., ).
- Microwave-assisted synthesis () improves reaction efficiency for furan/phenyl derivatives.
Structure-Activity Relationships (SAR) :
- Chlorine atoms (2,4-dichloro or 4-chloro) enhance lipophilicity and target affinity, critical for membrane penetration in antimicrobial/anticancer applications .
- Phenyl groups at position 4 (A, B, D) improve aromatic stacking interactions, stabilizing ligand-receptor complexes .
Comparative Physicochemical Properties: Compound A (target) has a molecular weight of ~407.3 (estimated), comparable to analogs like B (MW ~289.38, ) but lower than E (MW ~432.52, ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., triazole derivatives) with sodium hydroxide, followed by acidification to precipitate the product. For example, similar triazole-acetic acid derivatives have been synthesized by heating the precursor in 10% NaOH, filtering the hot solution, and crystallizing from aqueous ethanol, achieving ~73% yield . Optimization may involve adjusting reaction time, temperature, or solvent polarity to improve purity and yield. Characterization via NMR and HPLC is critical to confirm structural integrity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : X-ray crystallography is pivotal for resolving the 3D structure, particularly for confirming substituent positions on the triazole ring and sulfanyl-acetic acid linkage . Complementary techniques include:
- NMR : To verify proton environments (e.g., aromatic protons from dichlorophenyl groups).
- FT-IR : To identify functional groups (e.g., C=O stretch of the acetic acid moiety).
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
Q. What role do the dichlorophenyl and sulfanyl groups play in the compound’s reactivity?
- Methodological Answer : The 2,4-dichlorophenyl group enhances lipophilicity and may influence binding to hydrophobic targets (e.g., enzymes or receptors). The sulfanyl (-S-) linker increases conformational flexibility and participates in hydrogen bonding or disulfide exchange reactions, as observed in analogous triazole-thioether derivatives .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should employ:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via HPLC at timed intervals.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light exposure : Test photostability under UV/visible light using ICH guidelines .
Q. What strategies resolve contradictions in reported biological activity data for triazole-sulfanyl derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent controls). To address this:
- Standardize assays : Use common reference compounds (e.g., positive controls from PubChem datasets) .
- Structural analysis : Compare crystal structures to identify conformational variations affecting activity .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to targets like cytochrome P450 or bacterial enzymes. Use SMILES/InChI data (e.g.,
C1=CC=C(C=C1)C2=NNC(=N2)SCC(=O)O) to generate 3D conformers for docking . Validate predictions with in vitro binding assays.
Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity?
- Methodological Answer : Follow protocols from long-term environmental studies, such as:
- Biodegradation assays : Measure half-life in soil/water systems using LC-MS/MS.
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .
- Partition coefficients : Determine logP values to assess bioaccumulation potential.
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
